2-(3-(3-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide
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Description
2-(3-(3-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19ClN4O2S and its molecular weight is 366.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, ureido-substituted 4-phenylthiazole derivatives have been reported to inhibit IGF1R, a receptor that plays a crucial role in cell growth and survival .
Mode of Action
Similar compounds have been found to inhibit their targets by forming strong binding interactions . The compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
For instance, Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Result of Action
Similar compounds have been found to have potent cytotoxicity against certain cell lines . This suggests that the compound might have similar effects, potentially leading to cell death or inhibition of cell growth.
Biological Activity
2-(3-(3-Chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide, with CAS number 941975-29-7, is a thiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of thiazole-based compounds known for a variety of pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C₁₆H₁₉ClN₄O₂S
- Molecular Weight : 366.9 g/mol
Anticancer Activity
Thiazole derivatives, including the compound , have shown promising anticancer properties. A study highlighted that thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to thiazoles demonstrated IC₅₀ values less than that of standard chemotherapeutics like doxorubicin in assays against Jurkat and A-431 cancer cell lines .
Table 1: Cytotoxicity of Thiazole Derivatives
Compound | Cell Line | IC₅₀ (µg/mL) |
---|---|---|
Compound 9 | Jurkat | 1.61 ± 1.92 |
Compound 10 | A-431 | 1.98 ± 1.22 |
Doxorubicin | Jurkat/A-431 | Reference |
The structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups and specific substitutions on the phenyl ring significantly enhance cytotoxic activity .
Antibacterial Activity
The antibacterial potential of thiazole derivatives has also been documented. Compounds similar to this compound have been tested against both Gram-positive and Gram-negative bacteria. For example, certain thiazole derivatives showed minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL, indicating moderate antibacterial activity compared to reference drugs like chloramphenicol .
Table 2: Antibacterial Activity
Compound | Bacteria Tested | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 100 |
Compound B | Escherichia coli | 200 |
Chloramphenicol | Staphylococcus aureus | 25 |
Antifungal Activity
In addition to its antibacterial properties, this compound may exhibit antifungal activity. Research on related thiazole compounds has demonstrated effectiveness against fungal strains such as Candida albicans, with some derivatives showing MIC values comparable to established antifungals like ketoconazole .
Table 3: Antifungal Activity
Compound | Fungal Strain | MIC (µg/mL) |
---|---|---|
Compound C | Candida albicans | 1.23 |
Ketoconazole | Candida albicans | Reference |
Case Studies
Several case studies have documented the synthesis and evaluation of thiazole derivatives similar to the compound discussed:
- Study on Antitumor Activity : A series of thiazole-based compounds were synthesized and evaluated for their antitumor effects against various cell lines. The study concluded that specific modifications in the thiazole structure could lead to enhanced cytotoxicity .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole derivatives, revealing that compounds with halogen substitutions exhibited increased activity against both bacterial and fungal pathogens .
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-9(2)8-18-14(22)13-10(3)19-16(24-13)21-15(23)20-12-6-4-5-11(17)7-12/h4-7,9H,8H2,1-3H3,(H,18,22)(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWCSAAAXOTEHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.